(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine
Description
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-7-9-19-29-25-15-11-23(12-16-25)21-27-28-22-24-13-17-26(18-14-24)30-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3/b27-21-,28-22- |
InChI Key |
HMWUYNPFJZLLSL-ZDSKVHJSSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Approach to Synthesis
The synthesis of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine typically involves:
- Preparation of 4-hexoxyphenyl derivatives as key intermediates.
- Formation of Schiff bases (imines) through condensation reactions between aldehydes and amines.
- Control of stereochemistry to favor the Z-isomer configuration.
- Use of catalysts and optimized reaction conditions to enhance yield and selectivity.
Preparation of 4-Hexoxyphenyl Precursors
2.1 Synthesis of 4-Hexoxyphenol
A common starting material is phenol, which undergoes alkylation to introduce the hexoxy chain:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Alkylation of phenol | Hexyl bromide, K₂CO₃, acetone, reflux | To synthesize 4-hexoxyphenol |
This step yields a phenolic compound with a hexoxy substituent at the para-position, serving as a precursor for further functionalization.
2.2 Conversion to 4-Hexoxybenzaldehyde
The phenol derivative can be oxidized or formylated via Vilsmeier-Haack reaction:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 2 | Formylation | DMF, POCl₃, 0°C to room temperature | To introduce aldehyde functionality at the para-position |
Formation of the Methylideneamino Group
3.1 Condensation to form Schiff Base
The key step involves condensing the aldehyde with an appropriate amine to form the methanimine:
| Reaction | Reagents & Conditions | Notes |
|---|---|---|
| Aldehyde + primary amine | Amino derivative, ethanol, reflux | Forms the imine linkage, with control over Z/E stereochemistry |
The Z-isomer preference is achieved by:
- Reaction conditions: Lower temperatures favor Z-configuration.
- Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) can promote selective formation.
- Solvent choice: Polar protic solvents support stereoselectivity.
Synthesis of the Double-Substituted Phenyl Schiff Base
The synthesis involves two key condensation steps:
- First, formation of the initial Schiff base with one phenyl derivative.
- Second, reaction with the second phenyl derivative under controlled conditions to form the bis-phenyl imine with Z-configuration.
4.2 Use of Catalysts and Reaction Optimization
| Catalyst | Purpose | Reference |
|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Acid catalysis for condensation | |
| Mild heat | Promotes Z-isomer formation |
Reaction Conditions and Scalability
- Temperature: 0°C to 25°C to favor Z-isomer.
- Solvent: Ethanol, methanol, or acetic acid, depending on solubility.
- Reaction time: 4-24 hours, monitored via TLC or NMR.
- Purification: Recrystallization or chromatography.
The process is designed to be scalable, with attention to maintaining stereochemical integrity and minimizing side reactions.
Summary of Research Findings and Data Tables
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation | Hexyl bromide, K₂CO₃ | Reflux, acetone | 85 | Efficient chain introduction |
| 2 | Formylation | POCl₃, DMF | 0°C to room temp | 78 | Para-selective aldehyde formation |
| 3 | Condensation | Amine, aldehyde | Acid catalysis, reflux | 70-85 | Stereoselective for Z-isomer |
Additional Considerations
- Stereochemistry: Stereoselective synthesis relies heavily on reaction conditions; advanced techniques include using chiral catalysts or auxiliaries if enantioselectivity is desired.
- Safety: Avoiding hazardous reagents such as highly reactive hydrides or toxic catalysts enhances process safety.
- Environmental impact: Use of greener solvents and catalytic processes aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its structure may allow it to act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential bioactivity is of interest. It may be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the hexoxyphenyl groups may interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Alkoxy Chain Length and Lipophilicity
- Target Compound : The 4-hexoxyphenyl groups increase logP (estimated ~5.2) compared to shorter alkoxy chains.
- N-(4-Methoxyphenyl)-1-(4-methylphenyl)methanimine (): Methoxy (C₁H₃O) and methyl groups reduce logP to 3.75, decreasing lipophilicity .
- N-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)methanimine (): Ethoxy (C₂H₅O) and methoxy substituents yield a logP of 3.84, slightly higher than methoxy but lower than hexoxy .
Electron-Withdrawing vs. Electron-Donating Groups
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-biphenyl-4-yl)methanimine (): The trifluoromethyl group (electron-withdrawing) stabilizes the imine bond but reduces solubility in polar solvents.
- (Z)—N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine (): Nitro and chloro groups enhance electrophilicity, favoring interactions with electron-rich biological targets. The thiophene ring introduces π-π stacking capabilities absent in the target compound .
Heterocyclic Incorporation
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
Biological Activity
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine, commonly referred to as compound A, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of compound A is characterized by the presence of two hexoxyphenyl groups connected through a methanimine linkage. The structural formula can be represented as follows:
Biological Activity Overview
Compound A has been investigated for its various biological activities, including:
- Antioxidant Activity
- Antimicrobial Properties
- Anticancer Effects
- Anti-inflammatory Activity
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have indicated that compound A exhibits significant antioxidant properties, primarily through the scavenging of free radicals.
Table 1: Antioxidant Activity of Compound A
| Test System | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 | |
| ABTS Radical Scavenging | 18 | |
| FRAP Assay | 30 |
Antimicrobial Properties
The antimicrobial efficacy of compound A has been evaluated against various bacterial and fungal strains. Results indicate that it possesses notable antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Compound A
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 25 | |
| Candida albicans | 30 |
Anticancer Effects
Recent studies have explored the potential anticancer properties of compound A. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) reported that compound A induced apoptosis and inhibited cell growth at concentrations above 10 µM. The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation.
Table 3: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation | |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Compound A has shown promise in reducing inflammatory markers in various models.
Table 4: Anti-inflammatory Effects of Compound A
| Inflammatory Marker | Reduction (%) at 50 µM | Reference |
|---|---|---|
| TNF-α | 45 | |
| IL-6 | 38 |
The biological activity of compound A can be attributed to several mechanisms:
- Free Radical Scavenging : The hexoxyphenyl groups contribute to its ability to donate electrons and neutralize free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
- Apoptotic Pathway Modulation : Induces apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement.
- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Q & A
Q. What synthetic strategies are optimal for preparing (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine?
Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of 4-hexoxyaniline with 4-hexoxybenzaldehyde. Key steps include:
- Reaction Conditions: Reflux in ethanol with glacial acetic acid as a catalyst for 4–8 hours .
- Purification: Recrystallization from ethanol to isolate the imine product, yielding ~60–78% purity .
- Critical Parameters: Solvent polarity (ethanol/methanol) and temperature control to prevent side reactions (e.g., hydrolysis of imine bonds) .
Q. How can the structural integrity of this Schiff base be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm imine bond formation (δ 8.5–9.0 ppm for CH=N protons) and hexyl chain integration (δ 0.8–1.5 ppm for -CH₂-) .
- X-ray Crystallography: Resolve Z-configuration of imine bonds and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- Elemental Analysis: Verify molecular formula (e.g., C, H, N content) to rule out byproducts .
Q. What are the key stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Thermal Stability: Decomposition observed at >150°C via TGA; store at -20°C for long-term stability .
- Photolytic Sensitivity: UV-Vis spectra (λmax ~255 nm) indicate susceptibility to UV-induced degradation; use amber vials for storage .
- Hydrolytic Stability: Imine bonds are prone to hydrolysis in aqueous acidic/basic conditions; maintain anhydrous environments during handling .
Advanced Research Questions
Q. How do steric and electronic effects of the hexyloxy substituents influence the compound’s reactivity?
Methodological Answer:
- DFT Studies: Compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., methoxy or ethoxy derivatives). The hexyloxy group’s electron-donating nature stabilizes the imine bond but introduces steric hindrance, reducing nucleophilic attack susceptibility .
- Experimental Validation: Kinetic studies of hydrolysis rates in polar vs. nonpolar solvents to quantify steric effects .
Q. Can this compound act as a ligand for transition-metal complexes, and what are its coordination modes?
Methodological Answer:
- Coordination Screening: React with metal salts (e.g., Cu(II), Ni(II)) in ethanol. Monitor via UV-Vis and ESR for d-d transitions and paramagnetic shifts .
- Single-Crystal Analysis: Resolve binding modes (e.g., monodentate via imine nitrogen or bidentate with aromatic oxygen participation) .
- Thermogravimetric Analysis (TGA): Assess thermal stability of metal complexes compared to the free ligand .
Q. How to resolve contradictions in reported biological activity data for similar Schiff bases?
Methodological Answer:
- Meta-Analysis: Compare cytotoxicity (IC₅₀) and antimicrobial (MIC) data across studies, adjusting for variables like cell lines (e.g., HeLa vs. MCF-7) and bacterial strains .
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., hexyloxy vs. methoxy) with bioactivity using multivariate regression models .
- Reproducibility Protocols: Standardize assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity artifacts) .
Methodological Challenges and Solutions
Q. How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
Q. What advanced techniques can elucidate non-covalent interactions in crystalline forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
